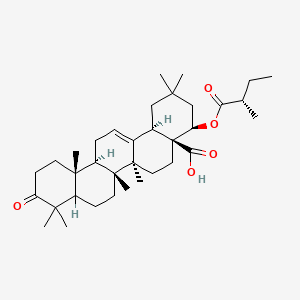
Lantadene C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lantadene C is a hepatotoxicant from Lantana camara var. aculeata.
Applications De Recherche Scientifique
Anticancer Properties
Lantadene C has shown potential as an anticancer agent through various studies that highlight its effects on different cancer cell lines.
- Cell Viability and Apoptosis : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer cells (MDA-MB-231) and lung cancer cells (A549). For instance, this compound treatment led to significant reductions in cell viability and induced apoptosis, characterized by morphological changes and cell cycle arrest at the G0/G1 phase .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress is linked to apoptosis and inhibition of cell proliferation .
Toxicological Studies
Despite its therapeutic potential, this compound is also associated with hepatotoxicity and other adverse effects, necessitating thorough toxicological evaluations.
- Sub-chronic Toxicity : A study conducted on guinea pigs revealed that prolonged exposure to this compound resulted in significant damage to the kidneys and liver. The study administered varying doses of lantadenes over 90 days, demonstrating dose-dependent toxicity characterized by weight loss, elevated liver enzymes, and histopathological changes .
- Pathophysiological Effects : The toxicological profile indicates that this compound can cause severe alterations in organ function and structure, highlighting the need for careful dosage considerations in therapeutic applications .
Pharmacological Applications
This compound's pharmacological applications extend beyond cancer treatment:
- Antioxidant Activity : Some studies have suggested that this compound possesses antioxidant properties, potentially aiding in the mitigation of oxidative stress-related diseases. This property is particularly relevant in the context of chronic inflammatory conditions where oxidative damage plays a critical role .
- Use in Traditional Medicine : Historically, extracts from Lantana camara, including those containing this compound, have been utilized in folk medicine for their anti-inflammatory properties. However, scientific validation of these traditional uses remains limited and requires further investigation .
Comparative Analysis of Lantadene Compounds
The following table summarizes the key differences among various lantadenes derived from Lantana camara:
| Compound | Primary Activity | Toxicity Level | Notable Effects |
|---|---|---|---|
| Lantadene A | Hepatotoxicity | High | Induces severe liver damage |
| Lantadene B | Anticancer | Moderate | Effective against breast cancer cells |
| This compound | Anticancer & Antioxidant | Moderate to High | Induces apoptosis; hepatotoxic effects noted |
| Lantadene D | Limited research available | Unknown | Less studied compared to A, B, and C |
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value indicating effective cytotoxicity at low concentrations. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction mechanisms .
Case Study 2: Toxicity Assessment
In a controlled experiment involving guinea pigs, sub-chronic administration of this compound revealed dose-dependent toxicity with significant histopathological changes observed in kidney tissues. The highest dose resulted in maximum lesions, underscoring the need for caution in therapeutic applications .
Propriétés
Numéro CAS |
88034-27-9 |
|---|---|
Formule moléculaire |
C35H54O5 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
(4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h11,21,23-25,27H,10,12-20H2,1-9H3,(H,38,39)/t21-,23+,24?,25+,27+,32-,33+,34+,35-/m0/s1 |
Clé InChI |
KVXZSWTXYDUXID-FEWKVJOZSA-N |
SMILES |
CCC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |
SMILES isomérique |
CC[C@H](C)C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |
SMILES canonique |
CCC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
22 beta-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid dihydrolantadene A lantadene C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















